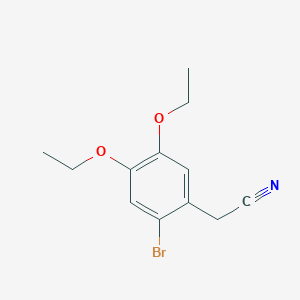

2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile

Beschreibung

Contextualization of Halogenated and Alkoxy-Substituted Aromatic Nitriles

Aromatic nitriles, particularly those bearing halogen and alkoxy substituents, are prominent in medicinal chemistry and materials science. nih.gov The nitrile group is a key pharmacophore that can influence a molecule's physicochemical properties, such as its bioavailability. researchgate.net It can participate in various non-covalent interactions, including hydrogen bonding, polar interactions, and π-π stacking, which can enhance the binding affinity and selectivity of a drug candidate for its target protein. researchgate.net Furthermore, the introduction of a nitrile group can block metabolically labile sites in a molecule, thereby improving its metabolic stability. researchgate.net

Halogen atoms, such as bromine, and alkoxy groups, like ethoxy or methoxy (B1213986), on the aromatic ring further modulate the electronic and steric properties of the molecule. These substitutions can influence the reactivity of the compound and provide additional points for chemical modification. The presence of both a halogen and alkoxy groups on a phenylacetonitrile (B145931) scaffold creates a molecule with a unique combination of properties that are of interest for the synthesis of novel compounds.

Structural Analogy and Research Focus on 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile (Note on Ethoxy vs. Methoxy Substitution)

Direct and extensive research literature solely focused on 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile is not widely available. However, significant academic and patent literature exists for its close structural analog, 2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile. This dimethoxy compound is a known intermediate in the synthesis of more complex molecules. google.comgoogle.com

The primary structural difference between the two compounds is the nature of the alkoxy groups attached to the phenyl ring: ethoxy (-OCH2CH3) in the subject compound and methoxy (-OCH3) in its analog. While this difference may seem minor, it can have subtle but important effects on the compound's physical and chemical properties. For instance, the larger size of the ethoxy groups may introduce steric hindrance that could affect reaction rates and the binding of the molecule to biological targets. Conversely, the increased lipophilicity of the ethoxy groups compared to methoxy groups can alter the solubility and pharmacokinetic profile of the compound.

The synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile often starts from 3,4-dimethoxybenzaldehyde (B141060), which is first brominated and then converted to the phenylacetonitrile derivative. google.com A similar synthetic strategy could likely be employed for the preparation of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile, starting from the corresponding 3,4-diethoxybenzaldehyde.

The research interest in the dimethoxy analog provides a strong rationale for the academic exploration of the diethoxy compound. Investigating the synthesis, reactivity, and potential applications of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile would be a logical extension of the existing knowledge in this area of chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-4,5-diethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-15-11-7-9(5-6-14)10(13)8-12(11)16-4-2/h7-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTUFXSNVAFMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)CC#N)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277889 | |

| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847744-26-7 | |

| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847744-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-diethoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile and Related Intermediates

The construction of the target molecule relies on the initial formation of a brominated and appropriately substituted benzene (B151609) ring, which then undergoes further reactions to introduce the acetonitrile (B52724) group.

The foundation of the synthesis lies in the preparation of brominated dimethoxy-substituted aromatic compounds, which serve as the scaffold for subsequent chemical transformations.

A common and crucial intermediate in the synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile is 2-bromo-4,5-dimethoxybenzaldehyde (B182550). This compound is typically synthesized via the electrophilic bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).

Several methods have been reported for this bromination. One effective method involves the use of bromine in a suitable solvent. For instance, the bromination of 3,4-dimethoxybenzaldehyde in acetic acid has been documented. erowid.org A higher yield of 90-92% can be achieved by substituting methanol (B129727) for acetic acid as the solvent. erowid.org The reaction proceeds by adding bromine to a solution of 3,4-dimethoxybenzaldehyde in methanol, with cooling to manage the exothermic reaction. erowid.org The product can then be precipitated by the addition of water and purified. erowid.org

An alternative and potentially safer approach to direct bromination with molecular bromine is the in situ generation of bromine. This can be accomplished using an oxidizing agent like potassium bromate (B103136) (KBrO₃) in the presence of hydrobromic acid (HBr). sunankalijaga.orgsunankalijaga.org This method avoids the handling of highly reactive and toxic liquid bromine. sunankalijaga.org The reaction of veratraldehyde with KBrO₃ and HBr in glacial acetic acid under acidic conditions leads to the formation of 2-bromo-4,5-dimethoxybenzaldehyde through an electrophilic aromatic substitution mechanism. sunankalijaga.orgsunankalijaga.org Scale-up studies of this reaction have shown variable yields depending on the starting mass of veratraldehyde, with an 82.03% yield reported for a 1.0-gram scale. sunankalijaga.org

Other brominating agents and conditions have also been explored for different dimethoxybenzaldehyde isomers. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been used for the bromination of 2,3-dimethoxybenzaldehyde. scielo.br The bromination of 2,5-dimethoxybenzaldehyde (B135726) with bromine in various solvents like a mixture of sulfuric acid and acetic acid, acetic acid alone, or chloroform (B151607) has been shown to yield 4-bromo-2,5-dimethoxybenzaldehyde. upm.edu.mychemicalbook.com

Table 1: Synthesis of Brominated Dimethoxybenzaldehydes

| Starting Material | Brominating Agent/System | Solvent | Product | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | Bromine | Methanol | 2-Bromo-4,5-dimethoxybenzaldehyde | 90-92% | erowid.org |

| 3,4-Dimethoxybenzaldehyde | KBrO₃ / HBr | Glacial Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 82.03% | sunankalijaga.org |

| 2,3-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 6-Bromo-2,3-dimethoxybenzaldehyde | 60% | scielo.br |

| 2,5-Dimethoxybenzaldehyde | Bromine | Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | - | upm.edu.my |

Another key intermediate is 2-bromo-4,5-dimethoxybenzyl bromide. This compound can be synthesized from 3,4-dimethoxytoluene (B46254) through a one-pot reaction involving both aromatic ring bromination and benzylic bromination. google.compatsnap.com In this process, an electrophilic bromination of the aromatic ring is first carried out, followed by a radical bromination of the benzylic methyl group. google.com

Alternatively, 2-bromo-4,5-dimethoxybenzyl bromide can be prepared from 3,4-dimethoxybenzaldehyde in a three-step sequence: bromination of the aromatic ring, reduction of the carbonyl group to a benzyl (B1604629) alcohol using a reducing agent like sodium borohydride (B1222165), and finally, benzylic bromination with a reagent such as phosphorus tribromide. google.com The synthesis of various dimethoxybenzyl bromides often involves the reaction of the corresponding benzyl alcohol with phosphorus tribromide or hydrobromic acid. mdpi.com For instance, 2,6-dimethoxybenzyl bromide can be prepared from 2,6-dimethoxybenzyl alcohol and phosphorus tribromide. mdpi.com

Table 2: Synthesis of Brominated Dimethoxybenzyl Bromides

| Starting Material | Reagents | Product | Reference |

| 3,4-Dimethoxytoluene | Bromate/Bromide, Sulfuric Acid, Initiator | 2-Bromo-4,5-dimethoxybenzyl bromide | google.compatsnap.com |

| 3,4-Dimethoxybenzaldehyde | 1. Bromine 2. Sodium Borohydride 3. Phosphorus Tribromide | 2-Bromo-4,5-dimethoxybenzyl bromide | google.com |

| 2,6-Dimethoxybenzyl Alcohol | Phosphorus Tribromide | 2,6-Dimethoxybenzyl bromide | mdpi.com |

Once the brominated dimethoxy-substituted precursors are obtained, the next critical step is the introduction of the acetonitrile group. This can be achieved through several chemical strategies.

One common method for introducing the acetonitrile moiety is through a condensation reaction. The Knoevenagel condensation, for example, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as acetonitrile or cyanoacetic acid, in the presence of a base. maxwellsci.comrsc.org

In the context of synthesizing 2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile, 2-bromo-4,5-dimethoxybenzaldehyde can be reacted with acetonitrile in the presence of a base like potassium hydroxide (B78521). google.comgoogle.comorgsyn.org This reaction typically proceeds through the formation of an intermediate, 2-bromo-4,5-dimethoxycinnamonitrile, which is then reduced to the desired product. google.comgoogle.com The reduction of the double bond in the cinnamonitrile (B126248) intermediate can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation with hydrogen gas over a palladium-carbon catalyst. google.com

A similar approach involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with cyanoacetic acid. This is followed by reduction of the double bond and decarboxylation to yield 2-(2-bromo-4,5-dimethoxyphenyl)acetonitrile. google.com

An alternative strategy for the introduction of the acetonitrile group is through a nucleophilic substitution reaction. thieme-connect.de This approach typically involves the reaction of a brominated dimethoxybenzyl bromide with a cyanide salt, such as sodium cyanide or potassium cyanide. pearson.comvaia.com The cyanide ion acts as a nucleophile, displacing the bromide ion from the benzylic position to form the desired acetonitrile derivative. pearson.comucalgary.cayoutube.com

This reaction is a classic example of an Sₙ2 reaction, particularly for primary benzylic halides, where the cyanide nucleophile attacks the carbon atom bonded to the bromine. pearson.comucalgary.ca The efficiency of this reaction can be influenced by the choice of solvent, with polar aprotic solvents often being preferred. thieme-connect.de

Another nucleophilic substitution approach involves the reaction of 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene with the lithium salt of acetonitrile. google.com This method provides a direct route to the target compound.

Reductive Transformation Pathways of Nitrile Precursors

The synthesis of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile often involves the reduction of an unsaturated precursor, typically a cinnamonitrile derivative. This transformation is crucial for obtaining the final saturated acetonitrile side chain. The primary methods employed for this reduction are catalytic hydrogenation and chemical reduction using hydride reagents.

Catalytic hydrogenation is a widely utilized method for the reduction of the α,β-double bond in cinnamonitrile precursors. The process generally involves hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). In a typical procedure analogous to the synthesis of related compounds, the unsaturated nitrile is dissolved in a suitable solvent like methanol, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere, often under pressure, for a period ranging from several hours to a full day. This method is highly efficient, often providing high yields of the desired saturated product. For instance, the reduction of a similar precursor, 2-bromo-4,5-dimethoxycinnamonitrile, using 10% Pd/C catalyst and hydrogen gas resulted in an 84.6% yield of the corresponding saturated phenylpropionitrile.

Alternatively, chemical reducing agents can be employed. These reactions often involve hydride transfer agents. While specific agents for the target compound are proprietary, the mechanism generally involves the 1,4-conjugate addition of a hydride ion to the α,β-unsaturated nitrile system. This pathway selectively reduces the carbon-carbon double bond while leaving the nitrile group and the aromatic ring intact. The choice of reducing agent and reaction conditions is critical to ensure chemoselectivity and prevent over-reduction of the nitrile functionality.

The table below summarizes common reductive pathways for cinnamonitrile precursors.

| Reduction Method | Reagents & Conditions | Typical Yield | Key Features |

| Catalytic Hydrogenation | H₂, 10% Palladium on Carbon, Methanol | >80% | High efficiency, clean reaction, catalyst can be recovered. |

| Chemical Reduction | Hydride reducing agents, Lewis base catalyst, Methanol or Ethanol, Reflux | Variable | Offers alternative pathway, selectivity depends on reagent choice. |

Considerations for Industrial Scale Synthesis and Process Optimization

Transitioning the synthesis of 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable.

Key optimization parameters include:

Cost and Availability of Starting Materials: Industrial synthesis prioritizes the use of raw materials that are readily available and inexpensive. The selection of the initial building blocks, such as substituted benzaldehydes or catechols, is a critical economic decision.

Process Simplicity and Safety: A streamlined reaction route with simple operations is preferable for large-scale production. Minimizing the number of steps reduces operational complexity, time, and cost. Furthermore, avoiding hazardous reagents, such as toxic cyanides where possible, or implementing robust safety protocols for their handling is crucial. Some modern industrial syntheses for related nitriles have moved away from using cyanide salts directly, opting for alternative routes to improve safety.

Solvent and Catalyst Recycling: The environmental and economic impact of the process can be significantly improved by using recyclable solvents and catalysts. Post-reaction procedures should include steps for solvent recovery and regeneration of catalysts like palladium on carbon.

Waste Management: The development of a scalable process must include a strategy for managing and minimizing waste streams. This involves selecting reactions with high atom economy and developing procedures for treating or recycling byproducts.

Purification: The final purification of the product must be amenable to large-scale operations. Crystallization is often preferred over chromatographic methods for industrial-scale purification due to its lower cost and higher throughput.

Mechanistic Studies of Synthetic Transformations

Elucidation of Bromination Reaction Mechanisms

The introduction of a bromine atom onto the 4,5-diethoxyphenyl ring system is a key step in the synthesis of the target compound. This reaction proceeds via an electrophilic aromatic substitution mechanism. The diethoxy-substituted benzene ring is highly activated towards electrophiles due to the strong electron-donating resonance effect of the alkoxy groups. gauthmath.combrainly.comjove.com

The mechanism can be described in two main steps:

Formation of the Electrophile: A bromine source, such as molecular bromine (Br₂), is polarized or activated, often by a Lewis acid catalyst, to generate a potent electrophile (Br⁺).

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic bromine. libretexts.org This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgnih.gov The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the ethoxy groups, which provides significant stabilization. gauthmath.comjove.com

Deprotonation and Aromaticity Restoration: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final brominated product. libretexts.org

The regioselectivity of this reaction is discussed in section 2.3.

Investigation of Carbon-Carbon Bond Formation Mechanisms

The formation of the carbon-carbon bond to introduce the acetonitrile moiety can be achieved through several mechanistic pathways, primarily depending on the chosen starting materials.

Knoevenagel Condensation Pathway: A common route involves the reaction of a substituted benzaldehyde (B42025) (e.g., 2-bromo-4,5-diethoxybenzaldehyde) with a compound containing an active methylene group, such as acetonitrile itself or cyanoacetic acid. thermofisher.comwikipedia.org This is a base-catalyzed Knoevenagel condensation. rsc.orgorganic-chemistry.org

The mechanism proceeds as follows:

Enolate Formation: A base (e.g., NaOH, piperidine) removes an acidic α-proton from the acetonitrile, creating a nucleophilic carbanion (enolate). wikipedia.org

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral alkoxide intermediate. rsc.org

Dehydration: The alkoxide is protonated, and a subsequent elimination of a water molecule occurs, yielding an α,β-unsaturated nitrile (a cinnamonitrile derivative). wikipedia.org This unsaturated product can then be reduced as described in section 2.1.3.

Nucleophilic Aromatic Substitution (SₙAr) Pathway: An alternative strategy involves the reaction of a highly activated aromatic ring bearing a suitable leaving group (like fluorine) with a carbanion derived from a cyanoacetate (B8463686) ester. total-synthesis.commasterorganicchemistry.comwikipedia.org

The SₙAr mechanism involves two key steps:

Nucleophilic Addition: The nucleophilic carbanion (e.g., from deprotonated ethyl cyanoacetate) attacks the aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize this intermediate, making this pathway more common for nitro-substituted rings. libretexts.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride (B91410) ion). total-synthesis.comlibretexts.org Subsequent hydrolysis and decarboxylation of the ester group would then yield the desired phenylacetonitrile (B145931) structure.

Analysis of Reduction Mechanisms

The reduction of the α,β-unsaturated cinnamonitrile intermediate to the final saturated product can occur via different mechanisms depending on the method used.

Catalytic Hydrogenation: The mechanism of catalytic hydrogenation on a metal surface (like Pd/C) is a heterogeneous process. youtube.comyoutube.com

Adsorption: Both the hydrogen gas (H₂) and the unsaturated nitrile adsorb onto the surface of the metal catalyst. The H-H bond is weakened or broken, forming surface-bound hydrogen atoms. youtube.com

Hydrogen Transfer: The π-bond of the alkene part of the cinnamonitrile interacts with the catalyst surface. youtube.com The adsorbed hydrogen atoms are then transferred sequentially to the two carbons of the double bond. This typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. youtube.com

Desorption: Once the double bond is saturated, the product has a lower affinity for the catalyst surface and desorbs back into the solution. youtube.com

Hydride Reduction: When using chemical reducing agents like metal hydrides, the reaction proceeds via nucleophilic addition. libretexts.org For an α,β-unsaturated system, two pathways are possible: 1,2-addition (to the nitrile carbon) and 1,4-addition (conjugate addition to the double bond).

1,4-Conjugate Addition: To selectively reduce the C=C double bond, the reaction follows a 1,4-addition mechanism. A hydride ion (H⁻) from the reducing agent attacks the β-carbon of the unsaturated system. dalalinstitute.comnih.gov

Enolate Formation: This nucleophilic attack pushes the π-electrons through the conjugated system to form a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated by the solvent or during an aqueous workup step, yielding the final saturated nitrile product. libretexts.org The choice of a "soft" hydride donor generally favors 1,4-addition over 1,2-addition to the "hard" nitrile carbon. rsc.org

Chemo- and Regioselectivity in Synthesis of Substituted Phenylacetonitriles

Controlling chemo- and regioselectivity is fundamental to the successful synthesis of a specific isomer like 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile.

Regioselectivity in Bromination: The term regioselectivity refers to the control of which position on the aromatic ring is substituted. In the case of a 1,2-diethoxybenzene (B166437) precursor, the bromination is highly regioselective. The two ethoxy groups are powerful activating, ortho, para-directing substituents. gauthmath.comjove.comntu.edu.sg

The C4 and C5 positions are occupied.

The remaining positions are C3 and C6 (ortho to one ethoxy group and meta to the other) and C1 and C2 (which are equivalent before substitution). However, the starting material is 1,2-diethoxybenzene, which becomes the 4,5-diethoxyphenyl moiety. The precursor is therefore 3,4-diethoxyphenylacetonitrile (B1297519) or a related structure.

Starting from a 3,4-diethoxyphenyl system, the available positions for substitution are 2, 5, and 6.

Positions 2 and 6 are ortho to one ethoxy group and meta to the other. Position 5 is para to the C4-ethoxy group and ortho to the C3-ethoxy group.

The powerful electron-donating resonance from both alkoxy groups strongly stabilizes the carbocation intermediates (sigma complexes) formed during attack at the positions ortho and para to them. nih.gov For a 3,4-diethoxyphenyl system, the C2 and C6 positions are the most activated. The bromine atom is directed to the C2 position due to the combined activating influence of the adjacent ethoxy groups, which effectively stabilizes the positive charge in the arenium ion intermediate. jove.comnih.gov

Chemoselectivity in Reduction: Chemoselectivity is the preferential reaction of one functional group in the presence of others. During the reduction of the cinnamonitrile precursor, the key challenge is to reduce the carbon-carbon double bond without reducing the nitrile group or the aromatic ring.

C=C vs. C≡N: Catalytic hydrogenation with catalysts like Pd/C is highly chemoselective for the reduction of an alkene in the presence of a nitrile. The C=C double bond is more readily hydrogenated under these conditions than the C≡N triple bond.

C=C vs. Aromatic Ring: The reduction of the aromatic ring requires much harsher conditions (higher pressure and temperature or a more active catalyst like rhodium or ruthenium). Therefore, under standard conditions for alkene hydrogenation, the benzene ring remains intact.

Hydride Reagents: Similarly, hydride reagents can be chosen to selectively perform a 1,4-conjugate addition to the α,β-unsaturated system, leaving the nitrile group untouched. rsc.org

This high degree of chemo- and regioselectivity allows for the precise construction of the target molecule, 2-(2-bromo-4,5-diethoxyphenyl)acetonitrile.

Chemical Reactivity and Derivatization Studies

Transformations of the Nitrile Functional Group

The nitrile group is a valuable functional handle that can be converted into several other important chemical entities, most notably amines and carboxylic acids.

The transformation of the nitrile group in 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile to a primary amine derivative, 2-(2-Bromo-4,5-diethoxyphenyl)ethan-1-amine, represents a key synthetic step. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction. A notable modern approach is the electrocatalytic reduction of nitriles. For instance, the electroreduction of acetonitrile (B52724) has been shown to selectively produce ethylamine (B1201723) at ambient temperature and pressure. osti.gov This process often utilizes copper nanoparticles as a catalyst, achieving high Faradaic efficiency for the primary amine product. osti.gov During conventional thermocatalytic hydrogenation, the primary amine product can sometimes react with imine intermediates, leading to the formation of secondary and tertiary amine byproducts. osti.gov However, electrocatalytic methods can offer enhanced selectivity for the desired primary amine. osti.gov

Table 1: Comparison of Acetonitrile Reduction Methods

| Method | Catalyst/Conditions | Primary Product | Selectivity |

|---|---|---|---|

| Electrocatalytic Reduction | Copper Nanoparticles, -0.29 V vs. RHE | Ethylamine | High (~96%) osti.gov |

This suggests that an electrocatalytic approach could be a highly effective strategy for the selective synthesis of the primary amine derivative of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile.

The nitrile group can be hydrolyzed to form the corresponding carboxylic acid, 2-(2-Bromo-4,5-diethoxyphenyl)acetic acid. This transformation can proceed under either acidic or basic conditions. chemistrysteps.comyoutube.com The reaction typically involves two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com This leads to the formation of an imidic acid, a tautomer of the amide, which then converts to the more stable amide. chemistrysteps.com Continuous heating in the presence of acid and water subsequently hydrolyzes the amide to the carboxylic acid. youtube.com

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.comyoutube.com This process also proceeds through an amide intermediate. If milder conditions are used, the reaction can sometimes be stopped at the amide stage. youtube.com However, with more vigorous conditions, such as prolonged heating, the hydrolysis continues to yield the carboxylate salt, which upon acidic workup gives the final carboxylic acid. youtube.com For nitriles with low water solubility, the hydrolysis can be slow, but the use of catalysts like alkylbenzene sulfonic acids can accelerate the reaction. google.com

Aromatic Ring Functionalization and Substitution Reactions

The substituted phenyl ring of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile offers multiple sites for further functionalization.

The potential for electrophilic aromatic substitution on the phenyl ring is dictated by the directing effects of the existing substituents: the bromo group, two ethoxy groups, and the cyanomethyl group (-CH₂CN).

Ethoxy Groups (-OEt): These are strongly activating, ortho-, para-directing groups due to the lone pairs on the oxygen atoms participating in resonance.

Bromo Group (-Br): This is a deactivating group due to its electronegativity (inductive effect) but is ortho-, para-directing because of resonance.

Cyanomethyl Group (-CH₂CN): This group is generally considered to be weakly deactivating.

The position available for substitution is C-6 (ortho to one ethoxy group and meta to the other). The combined activating effect of the two ethoxy groups strongly favors substitution at this position, overriding the deactivating effect of the bromo substituent.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -Br | C-2 | Deactivating (Inductive) | Ortho, Para |

| -OEt | C-4 | Activating (Resonance) | Ortho, Para |

| -OEt | C-5 | Activating (Resonance) | Ortho, Para |

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur predominantly at the C-6 position.

Nucleophilic aromatic substitution (SɴAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex. The ring in 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is electron-rich due to the two ethoxy groups, making it generally unreactive towards traditional SɴAr reactions. The displacement of the bromo substituent by a nucleophile would likely require harsh conditions.

While direct SɴAr on this specific compound is not extensively documented, studies on other systems show that such reactions are possible under specific circumstances. For instance, SɴAr reactions have been developed for 5-bromo-1,2,3-triazines with phenols. nih.gov Another related process involves the substitution of aryl fluorides using the anion of a secondary nitrile as the nucleophile. orgsyn.org However, given the electron-donating nature of the ethoxy groups, displacing the bromo group on 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile via a classic SɴAr pathway would be challenging.

The molecule possesses two primary sites for transition metal-catalyzed cross-coupling reactions: the carbon-bromine bond on the aromatic ring and the α-carbon adjacent to the nitrile group.

The aryl bromide moiety is an excellent substrate for a wide range of palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C-2 position. For example, the Heck coupling of a similar compound, (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile, with ethyl acrylate (B77674) has been demonstrated using a palladium catalyst system. syntheticpages.org

Furthermore, the α-carbon of the acetonitrile group is acidic and can be deprotonated to form a nucleophile for cross-coupling reactions. Palladium-catalyzed α-arylation of arylacetonitriles is a well-established method for forming diarylacetonitrile structures, which are important motifs in pharmaceuticals. polyu.edu.hknih.gov This reaction typically uses a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand like XPhos, and a base to deprotonate the α-carbon. polyu.edu.hk This methodology allows for the coupling of various aryl halides or sulfonates at the carbon atom adjacent to the nitrile group. polyu.edu.hkorganic-chemistry.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactive Site | Coupling Partner | Potential Product |

|---|---|---|---|

| Heck Coupling | C-Br Bond | Alkene (e.g., ethyl acrylate) | C-2 Alkenylated derivative syntheticpages.org |

| Suzuki Coupling | C-Br Bond | Arylboronic acid | C-2 Arylated derivative |

| Sonogashira Coupling | C-Br Bond | Terminal alkyne | C-2 Alkynylated derivative |

These transition metal-catalyzed reactions provide powerful and versatile tools for the extensive derivatization of the 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile core structure. nih.gov

Alkoxy Group Modifications

The two ethoxy groups on the phenyl ring of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile are significant sites for chemical modification. Altering these groups can substantially change the electronic properties and steric profile of the molecule, leading to the creation of new analogs with different characteristics.

O-Demethylation Studies to Hydroxy Analogs

While the target compound features diethoxy groups, analogous O-dealkylation studies on similar dimethoxy and diethoxy aromatic compounds provide a well-established framework for converting these groups into hydroxyl analogs. This transformation is a common strategy in medicinal chemistry to introduce hydrogen bond donor capabilities and potentially alter biological activity.

The cleavage of aryl ether bonds is typically achieved using strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, readily cleaving aryl alkyl ethers at low temperatures. The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the ethyl group.

Another common method involves the use of aluminum chloride (AlCl₃) in an inert solvent. This process may require higher temperatures but is also effective for O-dealkylation. For substrates sensitive to strong Lewis acids, nucleophilic agents like lithium iodide (LiI) in pyridine (B92270) or sodium ethanethiolate (NaSEt) in a polar aprotic solvent such as DMF can be employed to achieve selective de-ethylation. The successful application of these methods would yield 2-(2-Bromo-4,5-dihydroxyphenyl)acetonitrile, a key intermediate for further derivatization.

Intramolecular Cyclization Processes

The structure of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is well-suited for intramolecular cyclization, a powerful strategy for constructing complex heterocyclic scaffolds. The proximity of the nitrile group and the methylene (B1212753) bridge to the bromine-substituted aromatic ring enables several potential cyclization pathways.

One such pathway is the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction. wikipedia.orgsynarchive.com This base-catalyzed condensation involves the deprotonation of the α-carbon to the nitrile group, followed by nucleophilic attack of the resulting carbanion onto the nitrile carbon of another molecule (or in this case, an intramolecular reaction is possible if a second nitrile is present). While the starting compound has only one nitrile, related cyclizations can be envisaged. For instance, a base-induced intramolecular cyclization could occur where the α-carbon anion attacks the aromatic ring, displacing the bromide in a nucleophilic aromatic substitution, although this is generally difficult.

A more plausible route involves transition-metal catalysis. Palladium-catalyzed intramolecular reactions, for example, could be initiated by the oxidative addition of the palladium catalyst to the carbon-bromine bond. The resulting organopalladium intermediate could then undergo cyclization involving the nitrile group or the adjacent methylene, leading to the formation of various nitrogen-containing heterocyclic ring systems. The specific product would depend on the reaction conditions, catalyst, and ligands employed. Such cyclizations are valuable for creating novel molecular frameworks for further study. researchgate.net

Synthesis of Structurally Diverse Derivatives for Academic Research

The functional handles on 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile serve as excellent starting points for synthesizing a wide array of derivatives. These derivatives are often created to explore structure-activity relationships in various research contexts.

Benzenesulphonamide Derivatives

Benzenesulphonamides are a prominent class of compounds in medicinal chemistry. nih.gov The synthesis of benzenesulphonamide derivatives from 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile can be readily achieved through a two-step process.

Reduction of the Nitrile Group: The first step is the reduction of the nitrile group to a primary amine. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction yields 2-(2-bromo-4,5-diethoxyphenyl)ethan-1-amine.

Sulfonylation of the Amine: The resulting primary amine can then be reacted with a variety of substituted benzenesulfonyl chlorides in the presence of a base like pyridine or triethylamine. researchgate.net This reaction, known as the Hinsberg test for primary amines, forms a stable N-S bond, yielding the desired N-(2-(2-bromo-4,5-diethoxyphenyl)ethyl)benzenesulfonamide derivatives.

This synthetic route allows for the introduction of diverse functionalities onto the benzenesulfonyl ring, enabling the creation of a library of compounds for academic screening.

Table 1: Synthesis of Benzenesulphonamide Derivatives

| Starting Amine | Benzenesulfonyl Chloride Reagent | Resulting Benzenesulphonamide Derivative |

|---|---|---|

| 2-(2-bromo-4,5-diethoxyphenyl)ethan-1-amine | Benzenesulfonyl chloride | N-(2-(2-bromo-4,5-diethoxyphenyl)ethyl)benzenesulfonamide |

| 2-(2-bromo-4,5-diethoxyphenyl)ethan-1-amine | 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | N-(2-(2-bromo-4,5-diethoxyphenyl)ethyl)-4-methylbenzenesulfonamide |

| 2-(2-bromo-4,5-diethoxyphenyl)ethan-1-amine | 4-Nitrobenzenesulfonyl chloride | N-(2-(2-bromo-4,5-diethoxyphenyl)ethyl)-4-nitrobenzenesulfonamide |

| 2-(2-bromo-4,5-diethoxyphenyl)ethan-1-amine | 4-Methoxybenzenesulfonyl chloride | N-(2-(2-bromo-4,5-diethoxyphenyl)ethyl)-4-methoxybenzenesulfonamide |

Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for a wide range of biological activities. aip.org Synthesizing chalcone derivatives from the title compound requires converting the phenylacetonitrile (B145931) moiety into an acetophenone (B1666503) structure.

Conversion of Nitrile to Ketone: The nitrile group can be transformed into a methyl ketone (acetyl group) via a Grignard reaction. Treatment of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile with methylmagnesium bromide (CH₃MgBr) followed by acidic hydrolysis will yield 1-(2-bromo-4,5-diethoxyphenyl)ethan-1-one.

Claisen-Schmidt Condensation: The resulting acetophenone derivative can then undergo a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. scispace.comacs.orgyoutube.com In this reaction, a base (like NaOH or KOH) deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.

This two-step sequence provides access to a large family of chalcones with diverse substitution patterns on both aromatic rings.

Table 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Acetophenone Precursor | Aromatic Aldehyde | Resulting Chalcone Derivative |

|---|---|---|

| 1-(2-bromo-4,5-diethoxyphenyl)ethan-1-one | Benzaldehyde (B42025) | (E)-1-(2-bromo-4,5-diethoxyphenyl)-3-phenylprop-2-en-1-one |

| 1-(2-bromo-4,5-diethoxyphenyl)ethan-1-one | 4-Chlorobenzaldehyde | (E)-1-(2-bromo-4,5-diethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 1-(2-bromo-4,5-diethoxyphenyl)ethan-1-one | 4-Methoxybenzaldehyde | (E)-1-(2-bromo-4,5-diethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 1-(2-bromo-4,5-diethoxyphenyl)ethan-1-one | Furan-2-carbaldehyde | (E)-1-(2-bromo-4,5-diethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |

Biphenyl (B1667301) Derivatives

The bromine atom on the phenyl ring of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is an ideal handle for palladium-catalyzed cross-coupling reactions to form biphenyl structures. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation. researchgate.netyoutube.combrainly.ph

The reaction involves coupling the aryl bromide with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., K₂CO₃, Cs₂CO₃). acs.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biphenyl product and regenerate the catalyst. brainly.ph This method is highly versatile and tolerates a wide range of functional groups on both coupling partners, allowing for the synthesis of a vast library of biphenyl derivatives while preserving the cyanomethyl and diethoxy functionalities.

Table 3: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

| Aryl Bromide | Arylboronic Acid | Resulting Biphenyl Derivative |

|---|---|---|

| 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile | Phenylboronic acid | 2-(4',5'-diethoxy-[1,1'-biphenyl]-2-yl)acetonitrile |

| 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile | 4-Methoxyphenylboronic acid | 2-(4',5'-diethoxy-4-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile |

| 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile | 3-Fluorophenylboronic acid | 2-(4',5'-diethoxy-3-fluoro-[1,1'-biphenyl]-2-yl)acetonitrile |

| 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile | Naphthalene-2-boronic acid | 2-(4,5-diethoxy-2'-(naphthalen-2-yl)phenyl)acetonitrile |

Construction of Heterocyclic Scaffoldsamazonaws.com

The chemical architecture of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile offers a versatile platform for the synthesis of various heterocyclic systems. The presence of a bromine atom on the phenyl ring, an activated methylene group adjacent to the nitrile functionality, and the diethoxy substituents provides multiple reactive sites for cyclization and derivatization reactions. This section explores the utility of this compound as a precursor in the construction of novel heterocyclic scaffolds, a field of significant interest due to the prevalence of such structures in medicinal and materials chemistry.

Research into the reactivity of analogous 2-bromophenylacetonitrile (B96472) derivatives has revealed their potential in base-controlled divergent annulation reactions. These studies demonstrate that the careful selection of a base can direct the reaction pathway towards different heterocyclic products. For instance, the reaction of 2-bromophenylacetonitriles with ynones can yield either 5-cyanobenzoxepines or benzofuro[2,3-b]pyridines, showcasing the synthetic flexibility of this class of compounds.

The nucleophilic character of the carbanion generated at the active methylene group, along with the potential for nucleophilic substitution at the brominated carbon of the phenyl ring, underpins the diverse reactivity of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile in forming heterocyclic rings. While specific studies detailing the cyclization reactions of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile are not extensively documented in publicly available literature, the established reactivity of structurally similar compounds provides a strong basis for its potential applications in this area of synthetic chemistry.

Further investigation into the intramolecular and intermolecular cyclization reactions of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile with various binucleophiles is warranted to fully explore its synthetic utility. The diethoxy groups may also influence the reactivity and regioselectivity of these transformations, potentially leading to the discovery of novel heterocyclic systems with unique electronic and steric properties.

Below is a table summarizing the types of heterocyclic scaffolds that could potentially be synthesized from 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile based on the known reactivity of related 2-bromophenylacetonitrile derivatives.

Table 1: Potential Heterocyclic Scaffolds from 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile

| Heterocyclic Scaffold | Potential Synthetic Pathway | Key Reagents |

| Benzoxepines | [4+3] Cycloaddition | Ynones, Lithium tert-butoxide (LiOtBu) |

| Benzofuro[2,3-b]pyridines | Annulation/Rearrangement | Ynones, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Indolines | Intramolecular C-H Amination | Iridium(I) complexes (for related azido-derivatives) |

| Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Free-radical Intramolecular Cyclization | TTMSS/AIBN (for related pyrrolylpyridinium salts) |

Advanced Spectroscopic Characterization and Computational Chemistry

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, both ¹H NMR and ¹³C NMR spectra are utilized to provide a complete picture of its structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The signals in a ¹³C NMR spectrum are generally sharper and spread over a wider range of chemical shifts compared to ¹H NMR.

| Technique | Observed Chemical Shifts (δ, ppm) and Multiplicity | Assignment |

|---|---|---|

| ¹H NMR | Specific peak data for the title compound is not available in the provided search results. However, related compounds show aromatic protons in the range of δ 6.5-7.5 ppm, methylene (B1212753) protons of the ethoxy groups around δ 4.0-4.2 ppm, the methylene protons of the acetonitrile (B52724) group around δ 3.7-3.9 ppm, and the methyl protons of the ethoxy groups around δ 1.4-1.5 ppm. | Aromatic CH, -OCH₂CH₃, -CH₂CN, -OCH₂CH₃ |

| ¹³C NMR | Specific peak data for the title compound is not available in the provided search results. For similar structures, aromatic carbons appear between δ 110-160 ppm, the nitrile carbon (-CN) around δ 117 ppm, the methylene carbons of the ethoxy groups (-OCH₂) around δ 64 ppm, the methylene carbon of the acetonitrile group (-CH₂CN) around δ 20-30 ppm, and the methyl carbons of the ethoxy groups (-CH₃) around δ 14-15 ppm. | Aromatic C, -CN, -OCH₂CH₃, -CH₂CN, -OCH₂CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The nitrile group (C≡N) in 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile has a characteristic sharp absorption band.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C≡N (nitrile) | 2240–2260 (sharp, medium intensity) |

| C-H (aromatic) | 3000–3100 |

| C-H (aliphatic) | 2850–3000 |

| C-O (ether) | 1000–1300 |

| C-Br | 500–600 |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Techniques like Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) and Electron Ionization-Mass Spectrometry (EI-MS) are commonly employed. The molecular formula for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . scbt.com

| Technique | Expected m/z Value | Significance |

|---|---|---|

| ESI-HRMS / EI-MS | [M]+• ≈ 283 and 285 (due to ⁷⁹Br and ⁸¹Br isotopes) | Confirms the molecular weight and the presence of one bromine atom. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the molecular structure, electronic properties, and reactivity of compounds. These studies complement experimental data and offer a deeper understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the molecular geometry of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile and predict its spectroscopic properties. researchgate.netrjptonline.org These calculations can provide theoretical values for bond lengths, bond angles, and vibrational frequencies that can be compared with experimental results. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. nih.gov

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. For a molecule like 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, NBO analysis would reveal the intricate electronic interplay between the substituted phenyl ring and the acetonitrile moiety.

Based on studies of analogous bromo-dimethoxy-substituted aromatic aldehydes, significant electronic delocalization and hyperconjugative interactions are expected. scielo.br The primary interactions would involve the lone pairs of the ethoxy oxygen atoms and the bromine atom donating electron density into the antibonding orbitals of the aromatic ring and the acetonitrile group.

Key expected hyperconjugative interactions include:

n(O) → π(C-C): The lone pairs on the oxygen atoms of the diethoxy groups are expected to delocalize into the π antibonding orbitals of the benzene (B151609) ring. This interaction contributes significantly to the stability of the molecule and influences the electron density of the aromatic system.

n(Br) → σ(C-C): The lone pairs of the bromine atom can interact with the σ antibonding orbitals of adjacent carbon-carbon bonds in the ring, contributing to electronic stabilization.

π(C-C) → π(C-N): Delocalization of electron density from the π-system of the benzene ring into the π antibonding orbital of the nitrile group is also anticipated. This interaction would affect the electronic properties and reactivity of the cyano group.

Investigation of Noncovalent Interactions

Noncovalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and physical properties of molecular solids. For 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, several types of noncovalent interactions are expected to be significant.

In the crystal structure of a closely related compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, intermolecular C-H···O hydrogen bonds are observed, which link the molecules into a stable network. nih.gov Specifically, a hydrogen atom from a methylene group interacts with an oxygen atom of a methoxy (B1213986) group on an adjacent molecule. nih.gov Similar C-H···O interactions would be expected in the crystal lattice of the title compound, involving the ethoxy groups.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. Although not always the dominant interaction, Br···N or Br···O contacts with neighboring molecules could play a role in the crystal packing. mdpi.com Weak intramolecular C-H···Br hydrogen bonds have also been identified in analogous structures, resulting in the formation of five-membered rings that influence the molecular conformation. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile has not been specifically reported, the structure of the highly analogous compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile , provides significant insight into the expected solid-state conformation and packing. nih.gov

This related compound crystallizes in the tetragonal space group I4₁/a. The analysis of its crystal structure reveals that the benzene ring is planar, with the bromine and oxygen atoms of the methoxy groups lying in the plane of the ring. nih.gov

A key feature observed in the molecular structure is a weak intramolecular C-H···Br hydrogen bond, which creates a five-membered ring and influences the orientation of the propiononitrile side chain relative to the phenyl ring. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen bonds, demonstrating the importance of these interactions in the solid-state assembly. nih.gov

The crystallographic data for this related compound is summarized in the table below. It is reasonable to infer that 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile would exhibit similar structural features, including a planar phenyl ring and a network of intermolecular hydrogen bonds governing its crystal packing.

Interactive Data Table: Crystallographic Data for 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.13 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 17.552 (3) |

| c (Å) | 7.4870 (15) |

| Volume (ų) | 2306.5 (7) |

| Z | 8 |

| Temperature (K) | 294 (2) |

Roles in Academic Research and Precursor Applications

Utilization as Synthetic Intermediates and Building Blocks

The molecular architecture of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, characterized by the presence of multiple reactive sites, positions it as a key starting material for the construction of a diverse array of organic compounds. The interplay between the bromo, diethoxy, and acetonitrile (B52724) functionalities allows for a wide range of chemical transformations.

Precursors for Complex Organic Molecules

In the realm of complex organic synthesis, substituted phenylacetonitriles are well-established precursors for a variety of intricate molecular frameworks. A closely related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, serves as a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. google.com This highlights the potential of the bromo-dialkoxy phenylacetonitrile (B145931) scaffold in the construction of pharmaceutically relevant molecules.

The synthetic utility of these compounds often revolves around the reactivity of the acetonitrile group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions. The bromine atom on the aromatic ring is also a versatile handle for further functionalization, for instance, through cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

One of the most significant applications of similar phenylacetonitrile derivatives is in the synthesis of isoquinoline (B145761) alkaloids, a class of naturally occurring compounds with a broad spectrum of biological activities. For example, papaverine (B1678415), a vasodilator, is an isoquinoline alkaloid. nih.gov The synthesis of such compounds often involves the Bischler-Napieralski reaction, where a β-arylethylamide is cyclized to a dihydroisoquinoline using a dehydrating agent. wikipedia.orgorganic-chemistry.org The 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile can be envisioned as a precursor to the necessary β-arylethylamine intermediate required for this reaction.

Table 1: Potential Synthetic Transformations of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile

| Functional Group | Potential Reaction | Product Type |

| Acetonitrile (-CH₂CN) | Hydrolysis | Phenylacetic acid derivative |

| Acetonitrile (-CH₂CN) | Reduction | Phenethylamine (B48288) derivative |

| Acetonitrile (-CH₂CN) | Cyclization (e.g., with amides) | Heterocyclic systems |

| Bromo (-Br) | Suzuki Coupling | Biaryl derivative |

| Bromo (-Br) | Buchwald-Hartwig Amination | N-Aryl derivative |

| Bromo (-Br) | Sonogashira Coupling | Alkynylarene derivative |

Scaffolds for Bioactive Heterocycles in Medicinal Chemistry Research

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. The 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile scaffold provides a valuable starting point for the synthesis of a variety of bioactive heterocycles. As mentioned, its conversion to a phenethylamine derivative opens the door to the synthesis of isoquinolines and their analogs through reactions like the Bischler-Napieralski cyclization. unigoa.ac.in

The resulting isoquinoline core, adorned with the diethoxy and bromo substituents, can be further modified to explore a wide chemical space in the search for new therapeutic agents. The substitution pattern on the phenyl ring can significantly influence the biological activity of the final molecule.

Intermediates in Agrochemical Research for Novel Pesticide Development

Investigation of Structure-Activity Relationships (SAR) in Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of modern drug and pesticide discovery. They involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. The compound 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile provides a platform for such investigations.

Influence of Substituents on Chemical Reactivity and Molecular Properties

The substituents on the phenyl ring of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile—the ortho-bromo and the para- and meta-diethoxy groups—exert a significant influence on the molecule's electronic properties and chemical reactivity.

Bromo Group: The bromine atom is an electron-withdrawing group via induction but can also participate in resonance. Its presence at the ortho position to the acetonitrile group can influence the acidity of the benzylic protons and the reactivity of the aromatic ring in electrophilic substitution reactions.

Diethoxy Groups: The ethoxy groups are electron-donating through resonance, which can activate the aromatic ring towards electrophilic attack. The interplay between the electron-withdrawing bromo group and the electron-donating ethoxy groups creates a unique electronic environment that can be exploited in chemical synthesis.

By systematically modifying these substituents, for example, by replacing the bromine with other halogens or the ethoxy groups with other alkoxy or alkyl groups, researchers can fine-tune the reactivity of the molecule and the properties of its derivatives.

Role in Modulating Molecular Interactions with Biological Targets for Research Purposes

In the context of medicinal chemistry, the ultimate goal of SAR studies is to optimize the interaction of a molecule with its biological target, such as an enzyme or a receptor. The derivatives of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile can be used to probe these interactions.

For instance, in the development of papaverine analogs as inhibitors of phosphodiesterase, SAR studies have shown that hydrophobicity and steric factors play a dominant role in their activity. nih.gov The diethoxy groups in derivatives of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile would contribute to the lipophilicity of the molecule, while the bromo group would add to its steric bulk. By synthesizing a series of analogs with varying substituents, researchers can map the binding pocket of a target and design more potent and selective inhibitors.

Table 2: Hypothetical SAR Insights from Derivatives of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Replacement of -Br with -Cl or -F | Altered potency and selectivity | Halogen bonding and steric effects |

| Replacement of -OEt with -OMe or -OPr | Modified lipophilicity and binding affinity | Hydrophobic interactions and steric fit |

| Conversion of -CN to tetrazole | Improved metabolic stability and acidity | Bioisosteric replacement |

| Introduction of substituents on the benzyl (B1604629) position | Enhanced binding through new interactions | Exploration of additional binding pockets |

Comparative Studies with Structurally Similar Chemical Entities

In the landscape of academic and industrial chemical synthesis, the evaluation of a compound's utility and novelty is often established through comparative studies with its structural analogs. For 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, such comparisons are crucial for understanding its role as a precursor, particularly in the synthesis of phenethylamine derivatives. These studies typically focus on differences in reaction kinetics, yields, purity of products, and the influence of structural modifications on the biological activity of the final compounds.

A primary point of comparison for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile is its dimethoxy counterpart, 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile. The key structural difference lies in the alkoxy groups at the 4 and 5 positions of the phenyl ring—ethoxy versus methoxy (B1213986). This seemingly minor variation can have a significant impact on the physicochemical properties and reactivity of the molecule.

Research in this area often involves parallel synthesis of a series of analogs to identify the most promising candidates for further development. While direct, side-by-side comparative studies detailing the reaction yields and kinetics of 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile versus its dimethoxy analog are not extensively documented in publicly available literature, general principles of organic chemistry allow for informed inferences.

The larger steric bulk of the ethoxy groups compared to the methoxy groups in 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile could potentially influence the rate of reactions involving the adjacent functional groups. For instance, in nucleophilic substitution reactions at the benzylic position, the ethoxy groups might exert a greater steric hindrance, possibly leading to slower reaction rates compared to the dimethoxy analog under identical conditions.

Conversely, the electronic effects of the alkoxy groups also play a crucial role. Both methoxy and ethoxy groups are electron-donating through resonance, which activates the phenyl ring towards electrophilic substitution. However, the slight difference in the inductive effect between the two groups could lead to subtle differences in the electron density of the aromatic ring, thereby affecting its reactivity.

The following table provides a hypothetical comparison of key parameters between 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile and its dimethoxy analog, based on general chemical principles, to illustrate the type of data that would be sought in a direct comparative study.

| Parameter | 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile | 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile | Expected Influence of Diethoxy Substitution |

| Molecular Weight | 284.15 g/mol | 256.10 g/mol | Increased molecular weight. |

| Lipophilicity (LogP) | Higher | Lower | Increased lipophilicity due to longer alkyl chains. |

| Steric Hindrance | Higher | Lower | Potentially slower reaction rates at nearby functional groups. |

| Reactivity | May differ subtly | May differ subtly | Electronic effects are similar, but steric factors may dominate. |

| Solubility | Higher in nonpolar solvents | Higher in polar solvents | Altered solubility profile. |

It is important to note that while these predictions are based on established chemical principles, empirical data from direct comparative studies are necessary to confirm these hypotheses. The lack of such published data for 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile highlights a potential area for future research to fully elucidate its properties and applications relative to its more commonly studied dimethoxy counterpart.

Q & A

Q. What synthetic routes are effective for producing 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves bromination of a pre-functionalized phenylacetonitrile precursor. For example, ethoxy groups can be introduced via Williamson ether synthesis using 2-bromo-4,5-dihydroxyphenylacetonitrile and ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes:

- Catalyst : Pd(PPh₃)₄ for cross-coupling reactions involving bromo substituents .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (≥70%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Aromatic protons : δ 6.8–7.5 ppm (split due to bromine and ethoxy substituents).

- Ethoxy groups : δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.2 ppm (CH₂).

- Nitrile carbon : δ 115–120 ppm in ¹³C NMR.

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 313.03 (C₁₂H₁₄BrNO₂⁺).

- X-ray Crystallography (if crystalline): Resolves dihedral angles between ethoxy groups and the phenyl ring, as demonstrated for structurally related compounds .

Q. How should researchers safely handle and store 2-(2-Bromo-4,5-diethoxyphenyl)acetonitrile?

- Methodological Answer :

- Handling : Use nitrile gloves, fume hood, and eye protection. Avoid inhalation; monitor for decomposition (e.g., HCN release under acidic conditions).

- Storage : In airtight containers under inert gas (N₂/Ar), away from light and moisture. Recommended temperature: –20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) calculations predict activation barriers for oxidative addition steps involving Pd(0) catalysts. For example, electron-withdrawing ethoxy groups para to bromine reduce electron density at the C–Br bond, accelerating Pd insertion. Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is recommended .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The nitrile group may coordinate to metal ions in active sites.

- Pharmacophore Mapping : Identify critical features (e.g., bromine’s hydrophobic volume, ethoxy H-bond acceptors) using Schrödinger Suite.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray data. For example, overlapping ¹H NMR peaks can be deconvoluted using DOSY.

- Isotopic Labeling : Introduce ¹³C at the nitrile group to confirm assignments via ¹³C-¹H coupling .

Q. How do diethoxy substituents influence the compound’s molecular conformation and crystallinity?

- Methodological Answer :

- X-ray Diffraction : Ethoxy groups induce steric hindrance, leading to a twisted phenyl ring (dihedral angle ~30° vs. planar structure in methoxy analogs).

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) contributing to crystal packing. Data from related compounds show ethoxy groups enhance solubility but reduce melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.